1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone
Overview
Description
“1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone” is a chemical compound with the molecular formula C15H10ClF3O2 . It has a molecular weight of 314.68 g/mol . The compound is also known by several synonyms, including “4-(2-CHLORO-6-FLUORO-4-TRIFLUOROMETHYL-PHENOXY)-ACETOPHENONE” and "1-[4-(2-CHLORO-6-FLUORO-4-TRIFLUOROMETHYL-PHENOXY)-PHENYL]-ETHANONE" .
Molecular Structure Analysis
The compound’s structure includes a phenyl ring attached to an ethanone group, with a chloro, fluoro, and trifluoromethyl group attached to the phenyl ring . The InChI string representation of the molecule is "InChI=1S/C15H10ClF3O2/c1-9(20)13-7-6-12(8-14(13)15(17,18)19)21-11-4-2-10(16)3-5-11/h2-8H,1H3" .Physical and Chemical Properties Analysis
The compound has a molecular weight of 314.68 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 3 .Scientific Research Applications
Synthesis and Material Science
Development of Antimicrobial Agents : A study focused on synthesizing derivatives of 1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone, which were tested for antimicrobial activity against various bacterial species. The process involved the reaction of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydroxyphenyl)-ethanone in the presence of copper as a catalyst. The synthesized compounds demonstrated significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Dave et al., 2013).
Polyimide Synthesis for Advanced Materials : The research on the synthesis of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane showcased the production of materials with excellent thermal stability, good mechanical properties, and solubility in polar organic solvents. This indicates the compound's utility in creating materials suitable for high-temperature applications and possibly for aerospace and electronics due to their outstanding thermal and mechanical characteristics (Yin et al., 2005).
Fluorinated Aromatic Diamine Monomer for Polymer Research : The synthesis of a novel fluorinated aromatic diamine monomer, which is a key component in the production of new fluorine-containing polyimides, was detailed. These polymers exhibit high glass transition temperatures, thermal stability, and solubility in various organic solvents, making them ideal for use in advanced engineering applications, such as in the creation of insulative and protective coatings or components in electronics and aviation (Xie et al., 2001).
Biological Research Applications
- Synthesis for Anxiolytic Activity : A study presented the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones using a two-step process that includes the condensation of 2,3-diaminopyridine with benzoylacetone. The compounds synthesized, which incorporate structural elements of the discussed compound, were evaluated for their anxiolytic activity. This research signifies the compound's relevance in the development of potential anxiolytic drugs, highlighting its utility in medicinal chemistry (Liszkiewicz et al., 2006).
Mechanism of Action
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of this group could influence the compound’s interaction with its potential targets .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound’s structural features suggest that it might interact with proteins or enzymes that have affinity for aromatic and halogenated compounds .
Pharmacokinetics
Its predicted boiling point is 2328±400 °C, and its predicted density is 1409±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, its stability could be affected by temperature given its predicted boiling point . .
Properties
IUPAC Name |
1-[4-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O2/c1-8(21)9-2-4-11(5-3-9)22-14-12(16)6-10(7-13(14)17)15(18,19)20/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXZCYWYZCZXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165158 | |
Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-09-5 | |
Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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